2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of chlorinated pyridines typically involves starting materials such as pyridine, undergoing chlorination, reduction, and hydrolysis processes. A specific example includes the synthesis of 3,5,6-trichloro-2-pyridinol, highlighting the methodology that might be similar for synthesizing "2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine" (Wang Gong-ying, 2005).
Molecular Structure Analysis
For compounds closely related to "2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine," crystallography studies reveal complex molecular structures that are often stabilized by intermolecular interactions, such as hydrogen bonding. These interactions significantly influence the crystal packing and properties of the material, as seen in various chlorinated pyridine derivatives (Kamini Kapoor et al., 2011).
Chemical Reactions and Properties
Chlorinated pyridines participate in a variety of chemical reactions, including nucleophilic substitutions, where the chlorine atoms or the trichloromethyl group can be replaced by other functional groups under the action of nucleophiles. This reactivity is crucial for further functionalization and application of these compounds in various fields (A. M. Sipyagin et al., 1994).
Scientific Research Applications
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Organic Synthesis
- Pentachloropyridine is used as a building block in the synthesis of chemically relevant organic compounds .
- The methods of application involve various synthetic approaches and the use of pentachloropyridine into heterocyclic compounds, as well as other organic derivatives derived from pentachloropyridine .
- The outcomes include the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
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Preparation of Highly Substituted Pyridine Derivatives
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Synthesis of Dibenzofurans via Oxidative Cyclization
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Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Trifluoromethylpyridines, which can be synthesized from similar compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- The method involves the synthesis of trifluoromethylpyridines and their derivatives, which are used in the agrochemical and pharmaceutical industries .
- The outcomes include the protection of crops from pests and the development of pharmaceutical and veterinary products .
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Anticancer Agent
- 3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, which can be prepared from 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine and an alkali metal methoxide, is an anticancer agent .
- This compound is especially useful for the treatment of leukemias, lymphomas, mammary carcinomas, and ovarian sarcomas .
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Production of Pesticides
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Synthesis of Trifluoromethylpyridines
- Trifluoromethylpyridines, which can be synthesized from similar compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- The method involves the synthesis of trifluoromethylpyridines and their derivatives .
- The outcomes include the protection of crops from pests and the development of pharmaceutical and veterinary products .
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Production of Crop-Protection Products
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Various methods of synthesizing 2,3,5-DCTF have been reported .
- The outcome is the production of effective crop-protection products .
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Production of Insecticides and Herbicides
Safety And Hazards
Safety data sheets suggest that in case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, and give artificial respiration if not breathing . In case of skin contact, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl7N/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFWRZKTZICHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044781 | |
Record name | 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | |
CAS RN |
1134-04-9 | |
Record name | 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrachloro-2-(trichloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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